Validated Application as a Critical Intermediate in the Synthesis of Patented Insecticidal N-Heterocycles
2-Chloro-4-(difluoromethoxy)pyridine is specifically validated as a key starting material for the synthesis of F2HCO-analogs of the neonicotinoid insecticides Imidacloprid and Thiacloprid [1]. This is a distinct application that differentiates it from its direct analog, 3-(chloromethyl)-6-(trifluoromethoxy)pyridine, which is used to synthesize the corresponding F3CO-analogs [1]. The publication demonstrates the utility of the target compound in creating a specific class of novel agrochemicals with potentially different biological activity profiles compared to their trifluoromethoxy counterparts.
| Evidence Dimension | Role as key intermediate in the synthesis of defined agrochemical analogs |
|---|---|
| Target Compound Data | Enables synthesis of F2HCO-analogs of Imidacloprid and Thiacloprid |
| Comparator Or Baseline | 3-(chloromethyl)-6-(trifluoromethoxy)pyridine (CAS: Not Provided) |
| Quantified Difference | Qualitative difference in the final product: target compound yields the difluoromethoxy (-OCHF2) containing analog, while the comparator yields the trifluoromethoxy (-OCF3) containing analog. |
| Conditions | As described in Journal of Fluorine Chemistry, 2017 |
Why This Matters
This evidence confirms the compound's essential role in a documented, patent-relevant synthetic pathway, providing a clear reason for procurement over analogs that would lead to a different chemical series.
- [1] Landelle, G., Schmitt, E., Panossian, A., Vors, J.-P., Pazenok, S., Jeschke, P., Gutbrod, O., & Leroux, F. R. (2017). Tri- and difluoromethoxylated N-based heterocycles – Synthesis and insecticidal activity of novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid. Journal of Fluorine Chemistry. View Source
